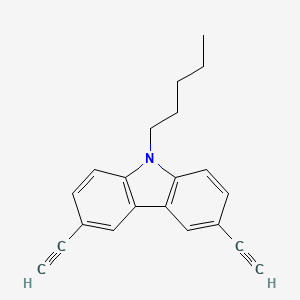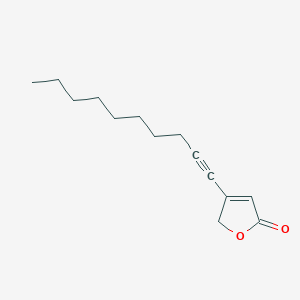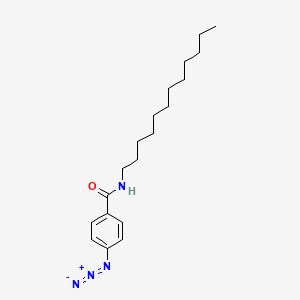![molecular formula C22H32N4O3S B12637441 4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide CAS No. 920272-52-2](/img/structure/B12637441.png)
4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with an aminoethyl group substituted with an octane-1-sulfonyl group and a pyridin-4-yl group. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core is formed through a reaction with an amine.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The octane-1-sulfonyl group is added through a sulfonylation reaction using octane-1-sulfonyl chloride.
Pyridinyl Substitution: Finally, the pyridin-4-yl group is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a biochemical assay.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{1-Amino-2-[(hexane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide
- 4-{1-Amino-2-[(decane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide
Uniqueness
4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its octane-1-sulfonyl group, in particular, may provide unique interactions with biological targets compared to similar compounds with different alkyl chain lengths.
Eigenschaften
CAS-Nummer |
920272-52-2 |
|---|---|
Molekularformel |
C22H32N4O3S |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
4-[1-amino-2-(octylsulfonylamino)ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C22H32N4O3S/c1-2-3-4-5-6-7-16-30(28,29)25-17-21(23)18-8-10-19(11-9-18)22(27)26-20-12-14-24-15-13-20/h8-15,21,25H,2-7,16-17,23H2,1H3,(H,24,26,27) |
InChI-Schlüssel |
KNSOYEUXPHCCEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)NCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Urea, N-[1-(cyclohexylmethyl)-4-piperidinyl]-N'-[2-(2-furanyl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl]-](/img/structure/B12637417.png)
![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)





